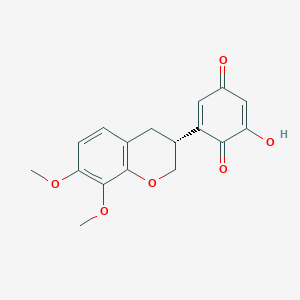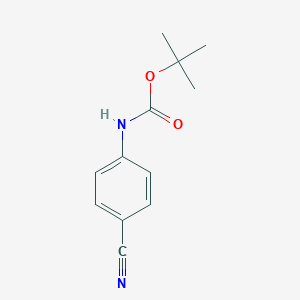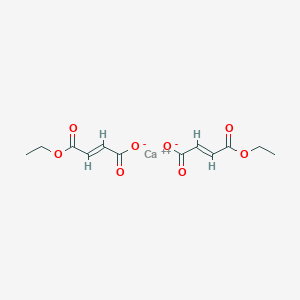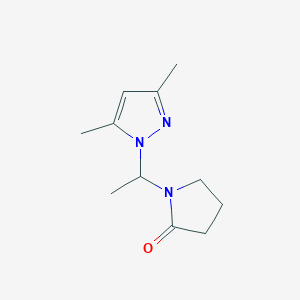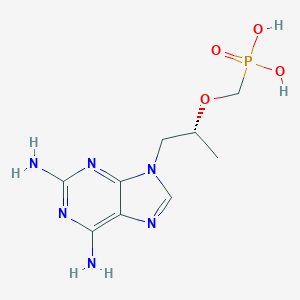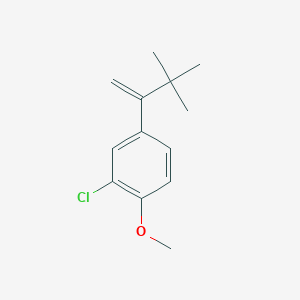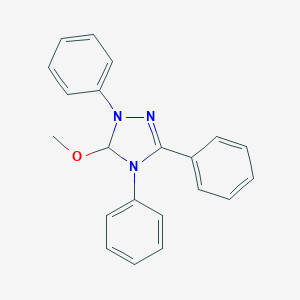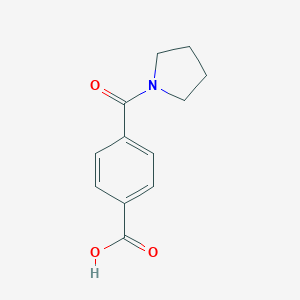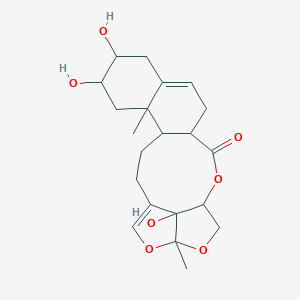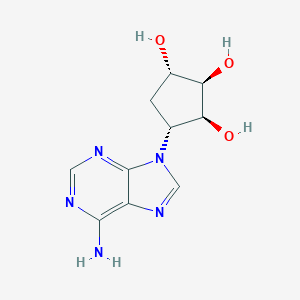
4-(4-Fluorophenoxy)benzoic acid
Descripción general
Descripción
4-(4-Fluorophenoxy)benzoic acid is a chemical compound that is part of a broader class of organic molecules which include a fluorophenoxy moiety. This functional group is significant in the field of organic chemistry due to its utility in various chemical reactions and its presence in numerous compounds with diverse applications, such as liquid crystals, fluorescent probes, and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to 4-(4-Fluorophenoxy)benzoic acid often involves multi-step chemical procedures. For instance, the preparation of 4-[18F]Fluorophenol, a related compound, can be achieved through a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired fluorophenol in significant radiochemical yield . Similarly, the synthesis of liquid crystal intermediates from 4-phenylphenol involves a sequence of reactions including methylation, acylation, and alkylation, which are common in the synthesis of benzoic acid derivatives .
Molecular Structure Analysis
The molecular structure of 4-(4-Fluorophenoxy)benzoic acid and related compounds can be analyzed through various spectroscopic techniques. For example, infrared spectroscopy has been used to study the ν(OH) spectral shifts of phenol-benzene O-H···π hydrogen-bonded complexes, which can provide insights into the electronic structure and hydrogen bonding characteristics of fluorophenol derivatives . Additionally, the characterization of liquid crystal intermediates by IR, 1H NMR, and MS can provide detailed information about the molecular structure of benzoic acid derivatives .
Chemical Reactions Analysis
Fluorophenol derivatives participate in a variety of chemical reactions. The transformation of phenol to benzoate, for instance, has been studied using isomeric fluorophenols to elucidate the mechanism of para-carboxylation in an anaerobic, phenol-degrading consortium . Furthermore, the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 represents a biotechnological application of a Carboxylase enzyme, showcasing the potential for enzymatic reactions in the synthesis of benzoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Fluorophenoxy)benzoic acid derivatives are influenced by their molecular structure. For example, the polycondensation of 4-(4-acetoxyphenoxy) benzoic acid results in a polymer with distinct phase transition temperatures, which are indicative of the material's thermal properties and are influenced by the flexibility of the polymer chain due to the presence of ether units . The sensitivity of fluorophenol derivatives to pH changes and their selectivity in metal cation sensing are attributed to the high acidity of the fluorophenol moiety, which is a key chemical property for the development of fluorescent probes .
Aplicaciones Científicas De Investigación
Anaerobic Degradation and Methanogenic Activity
Research demonstrates that fluorinated compounds, including those similar to 4-(4-Fluorophenoxy)benzoic acid, play a role in the anaerobic degradation of aromatic compounds. Specifically, these compounds facilitate the transformation of certain aromatic metabolites, such as m-cresol, into methane, indicating a potential use in environmental biotechnology and waste management (Londry & Fedorak, 1993).
Radiopharmaceutical Synthesis
4-(4-Fluorophenoxy)benzoic acid-related compounds are used in the synthesis of radiopharmaceuticals. The synthesis of 4-[18F]Fluorophenol, a compound structurally related to 4-(4-Fluorophenoxy)benzoic acid, demonstrates its application in creating complex radiopharmaceuticals for medical imaging (Ross, Ermert, & Coenen, 2011).
Fluorescence Probes in Biological Studies
Compounds structurally similar to 4-(4-Fluorophenoxy)benzoic acid have been used to develop novel fluorescence probes. These probes are capable of selectively detecting reactive oxygen species in biological systems, which can be pivotal in studying cellular processes and oxidative stress (Setsukinai et al., 2003).
Biotechnological Applications
The enzymatic synthesis of 4-OH benzoic acid from related compounds demonstrates a novel biotechnological application. This process uses Carboxylase enzyme, indicating potential uses in eco-friendly synthesis and pharmaceutical manufacturing (Aresta et al., 1998).
Antibacterial Agent Synthesis
Fluorine-containing compounds similar to 4-(4-Fluorophenoxy)benzoic acid have been utilized in synthesizing new antibacterial agents. These agents show promising activity, suggesting their potential in developing novel antibiotics (Holla, Bhat, & Shetty, 2003).
Polymer and Liquid Crystal Research
The use of related fluorinated compounds in the synthesis of polymers and liquid crystals indicates potential applications in materials science. These compounds contribute to the development of high-performance polymers and advanced liquid crystal technologies (Xiao et al., 2003; Qing, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKALFXKRWCSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407441 | |
| Record name | 4-(4-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)benzoic acid | |
CAS RN |
129623-61-6 | |
| Record name | 4-(4-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

